(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
Description
The compound (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a furan-2-ylmethylene substituent at position 2 and a 2,5-dimethylbenzyloxy group at position 6. Its molecular formula is C27H26O6, with an average molecular mass of 446.499 g/mol and a ChemSpider ID of 1388517 . The compound’s stereochemistry is defined by the (Z)-configuration of the exocyclic double bond, which is critical for its biological interactions.
Properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-5-6-15(2)16(10-14)13-25-18-7-8-19-20(11-18)26-21(22(19)23)12-17-4-3-9-24-17/h3-12H,13H2,1-2H3/b21-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAAWAMLBLPJR-MTJSOVHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and furan derivatives.
Introduction of the (Z)-Furan-2-ylmethylene Group: This step involves the condensation of the benzofuran core with furan-2-carbaldehyde under basic conditions to form the (Z)-isomer.
Attachment of the (2,5-Dimethylbenzyl)oxy Group: This is typically done through etherification reactions using 2,5-dimethylbenzyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and SAR Insights
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 5b) enhance tubulin-binding affinity and anticancer potency.
- Bulkier groups (e.g., 2,5-dimethylbenzyloxy in the target compound) may improve pharmacokinetics but reduce target engagement.
- Heterocyclic Variations :
- Furan vs. thiophene substituents influence solubility and antimicrobial vs. anticancer selectivity.
- Therapeutic Scope: Minor structural changes shift activity from anticancer (tubulin inhibition) to antiviral (NP interaction) or alkylating effects.
Biological Activity
The compound (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one , also known as EVT-2541218, is a benzofuran derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
- Molecular Formula : C22H18O4
- Molecular Weight : 346.382 g/mol
- CAS Number : 620549-14-6
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and modulation of signaling pathways. Benzofuran derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antioxidant Properties : They may protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activities.
In Vitro Studies
Recent studies have indicated that similar benzofuran derivatives possess significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a related compound demonstrated an IC50 value of 52 ± 6.38 nM against AChE, indicating strong enzyme inhibition . This suggests that this compound may also exhibit similar properties.
Case Studies and Research Findings
-
Antitumor Activity :
- A study on benzofuran derivatives revealed that modifications at specific positions significantly enhanced their cytotoxic effects against various cancer cell lines. The structure of this compound could be optimized for improved activity.
- Antioxidant Activity :
- Enzyme Inhibition :
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
